molecular formula C18H19N3O2 B12327972 4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one

4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one

Cat. No.: B12327972
M. Wt: 309.4 g/mol
InChI Key: CFTLOYSAJZEMCC-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[75002,6]tetradeca-1(9),2,7-trien-5-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the introduction of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the tricyclic core or the methoxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tricyclic structures with different substituents. Examples include:

  • 4-(4-Hydroxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one
  • 4-(4-Chlorophenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one

Uniqueness

The uniqueness of 4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one lies in its specific substitution pattern and the resulting properties. The methoxy group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one

InChI

InChI=1S/C18H19N3O2/c1-23-13-9-7-12(8-10-13)21-18(22)15-11-19-16-6-4-2-3-5-14(16)17(15)20-21/h7-11,15H,2-6H2,1H3

InChI Key

CFTLOYSAJZEMCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C=NC4=C(C3=N2)CCCCC4

Origin of Product

United States

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